molecular formula C5H2ClF3N2 B1273427 4-Amino-3-chloro-2,5,6-trifluoropyridine CAS No. 2693-57-4

4-Amino-3-chloro-2,5,6-trifluoropyridine

Cat. No.: B1273427
CAS No.: 2693-57-4
M. Wt: 182.53 g/mol
InChI Key: IJGMBUFHHBUVNG-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-2,5,6-trifluoropyridine is a chemical compound with the molecular formula C5H2ClF3N2 and a molecular weight of 182.53 g/mol This compound is characterized by the presence of an amino group, a chlorine atom, and three fluorine atoms attached to a pyridine ring

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or modification pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of 4-Amino-3-chloro-2,5,6-trifluoropyridine . .

Biochemical Analysis

Biochemical Properties

4-Amino-3-chloro-2,5,6-trifluoropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound’s trifluoromethyl groups can enhance its binding affinity to hydrophobic pockets within proteins, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways. These effects can vary depending on the cell type and the concentration of the compound used .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecules. For instance, it may inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the specific outcomes can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a certain concentration is required to elicit a measurable biological response. Toxic effects at high doses can include cellular damage, disruption of metabolic processes, and adverse physiological responses. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity. These processes are essential for understanding the compound’s pharmacodynamics and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-chloro-2,5,6-trifluoropyridine can be synthesized from pentachloropyridine through a series of substitution reactions. The process involves the selective replacement of chlorine atoms with fluorine and amino groups under controlled conditions . The reaction typically requires the use of ammonia and fluorinating agents such as hydrogen fluoride or other fluorine sources.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-chloro-2,5,6-trifluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

4-Amino-3-chloro-2,5,6-trifluoropyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products

Comparison with Similar Compounds

  • 2-Amino-4-chloro-3,5,6-trifluoropyridine
  • 5-Chloro-2,4,6-trifluoropyrimidine

Comparison: 4-Amino-3-chloro-2,5,6-trifluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .

Properties

IUPAC Name

3-chloro-2,5,6-trifluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGMBUFHHBUVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392952
Record name 4-Amino-3-chloro-2,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2693-57-4
Record name 4-Amino-3-chloro-2,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-chloro-2,5,6-trifluoro-pyridine
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Synthesis routes and methods I

Procedure details

To 100 ml of acetonitrile was dissolved 20.5 g of 3-chloro-2,4,5,6-tetrafluoropyridine, and 30 ml of 25% aqueous solution of ammonia was added in three portions while the mixture was stirred and cooled with water, and the stirring was continued for another 30 minutes. The solution was concentrated under reduced pressure. After adding 200 ml of chloroform to the solid residue, the solution was washed with 50 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and the precipitate was collected by filtration to obtain 16.6 g of the title compound as colorless flake crystals.
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Synthesis routes and methods II

Procedure details

This compound was prepared by a modification of the procedure of Chambers et al., J. Chem. Soc. 1964, 5634-5640. A mixture of 3-chloro-2,4,5,6-tetrafluoropyridine (1, 37.4 g, 201 mmol) and 150 mL of 28% ammonium hydroxide was stirred at room temperature for 5 h. The resulting white crystals were collected and carefully washed with ice water to give 2 as a white solid (35 g). The combined filtrate and washings were extracted with ether. The ether extract was dried (MgSO4), filtered and evaporated in vacuo to give additional 2 (1.3 g); total yield: 26.3 g (99%). The product was used directly for the next step in the reaction. A small sample was purified by silica gel column chromatography: mp 118-120° C. (Lit., Chambers et al., J. Chem. Soc. 1964, 5634-5640, mp 117-118° C.).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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